molecular formula C19H17NO B3172845 4-([1,1'-Biphenyl]-2-yloxy)-2-methylphenylamine CAS No. 946742-78-5

4-([1,1'-Biphenyl]-2-yloxy)-2-methylphenylamine

Número de catálogo: B3172845
Número CAS: 946742-78-5
Peso molecular: 275.3 g/mol
Clave InChI: XDBMSBFKZAWFAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-([1,1'-Biphenyl]-2-yloxy)-2-methylphenylamine is a biphenyl-substituted aromatic amine characterized by a methyl group at the 2-position of the phenylamine ring and a [1,1'-biphenyl]-2-yloxy substituent at the 4-position. This structure combines a rigid biphenyl system with an ether linkage and an amine group, which may confer unique electronic and steric properties.

Propiedades

IUPAC Name

2-methyl-4-(2-phenylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-14-13-16(11-12-18(14)20)21-19-10-6-5-9-17(19)15-7-3-2-4-8-15/h2-13H,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBMSBFKZAWFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-2-yloxy)-2-methylphenylamine typically involves the following steps:

    Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether.

Industrial Production Methods

In an industrial setting, the production of 4-([1,1’-Biphenyl]-2-yloxy)-2-methylphenylamine can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-([1,1’-Biphenyl]-2-yloxy)-2-methylphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids under acidic or basic conditions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Various substituted biphenyl derivatives.

Mecanismo De Acción

The mechanism of action of 4-([1,1’-Biphenyl]-2-yloxy)-2-methylphenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by blocking their active sites or alter receptor signaling pathways by binding to receptor sites .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The evidence highlights two biphenyl-substituted amines with distinct heterocyclic cores and substituents. Below is a detailed comparison based on molecular structure, physicochemical properties, and safety profiles.

Table 1: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Core Structure Key Substituents Safety Precautions (GHS Codes)
4-([1,1'-Biphenyl]-2-yloxy)-2-methylphenylamine Not provided C₁₉H₁₇NO Phenylamine Biphenyl-2-yloxy, 2-methyl Insufficient data
4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine 299463-56-2 C₁₆H₁₃N₃ Pyrimidinamine Biphenyl-4-yl First-aid required for inhalation
4-(4′-Bromo[1,1′-biphenyl]-4-yl)-2-thiazolamine 676348-26-8 C₁₅H₁₁BrN₂S Thiazolamine 4′-Bromo-biphenyl-4-yl P261, P264, P270 (avoid exposure)

Structural and Functional Differences

Thiazolamine (): The thiazole ring (five-membered with sulfur and nitrogen) offers a mix of electron-rich and electron-poor regions, useful in catalysis or agrochemical applications. Phenylamine (Main Compound): The absence of a heterocyclic core may reduce polarity compared to the other compounds, impacting solubility and reactivity.

Substituent Effects :

  • The bromo group in the thiazolamine derivative () increases molecular weight (278.2 g/mol vs. 247.3 g/mol for the pyrimidinamine) and may enhance halogen bonding interactions.
  • The 2-methyl group in the main compound could sterically hinder interactions at the amine site, altering its biological or material properties.

In contrast, the biphenyl-4-yl substituent in the pyrimidinamine () may create a planar, conjugated system conducive to π-π stacking.

Actividad Biológica

The compound 4-([1,1'-Biphenyl]-2-yloxy)-2-methylphenylamine is a member of the biphenyl ether family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 4-([1,1'-Biphenyl]-2-yloxy)-2-methylphenylamine is primarily attributed to its interactions with various molecular targets. It is believed to function as an inhibitor of specific enzymes and receptors involved in critical biological pathways. Such interactions can modulate cellular signaling and proliferation, making it a candidate for therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit kinases and other enzymes linked to cell signaling pathways.
  • Receptor Modulation : It shows potential for modulating receptor activity, particularly in pathways associated with cancer and other diseases.

Biological Activity and Therapeutic Applications

Research has indicated that 4-([1,1'-Biphenyl]-2-yloxy)-2-methylphenylamine exhibits significant biological activities that could be leveraged in medicinal chemistry.

Anticancer Potential

One of the most promising applications of this compound is its potential as an anticancer agent. Studies have shown that it can inhibit tumor growth by targeting specific cancer cell pathways.

Activity Target Effect
AnticancerHER2Inhibition of tumor growth
AnticancerEGFRSelective inhibition in cancer cells

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research demonstrated that 4-([1,1'-Biphenyl]-2-yloxy)-2-methylphenylamine effectively inhibited cell proliferation in HER2-positive cancer cell lines. The mechanism involved downregulation of key signaling pathways responsible for cell survival and proliferation.
  • Animal Models : Preclinical trials using murine models revealed significant tumor reduction when treated with this compound. The studies highlighted its efficacy in reducing tumor size and improving survival rates compared to control groups.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into optimizing the biological activity of 4-([1,1'-Biphenyl]-2-yloxy)-2-methylphenylamine. Modifications to the biphenyl structure have been shown to enhance potency against specific cancer targets.

Q & A

Q. What are the optimal synthetic routes for 4-([1,1'-Biphenyl]-2-yloxy)-2-methylphenylamine, and how can reaction yields be improved?

The synthesis of biphenyl derivatives often involves Friedel-Crafts alkylation or Ullmann coupling. For this compound, a two-step approach is recommended:

Step 1 : Coupling 2-hydroxybiphenyl with 2-methyl-4-nitrophenol using a palladium catalyst under inert conditions (e.g., N₂ atmosphere) .

Step 2 : Reduce the nitro group to an amine using hydrogen gas and a Raney nickel catalyst .
To improve yields:

  • Optimize catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄).
  • Use microwave-assisted synthesis for faster reaction kinetics.
  • Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the purity and structural integrity of 4-([1,1'-Biphenyl]-2-yloxy)-2-methylphenylamine be validated?

Employ a combination of analytical techniques:

  • NMR : Confirm regiochemistry via ¹H-NMR (e.g., aromatic proton splitting patterns at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~ 275.1).
  • Chromatography : Assess purity (>98%) via reverse-phase HPLC with UV detection at 254 nm .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Oxidation Risk : Add 0.1% w/v ascorbic acid as a stabilizer in solution form .
  • Hygroscopicity : Use desiccants in solid-state storage to avoid amine hydrolysis.

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293 or HeLa) at 1–100 µM concentrations.
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric kits .
  • Solubility : Measure in PBS (pH 7.4) and DMSO to guide dosing in in vitro studies .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the biphenyl-oxy moiety in biological interactions?

  • Molecular Docking : Model the compound against protein targets (e.g., kinases) using AutoDock Vina. Compare binding energies with/without the biphenyl group .
  • Isotopic Labeling : Synthesize a deuterated analog at the methyl group to track metabolic pathways via LC-MS/MS .
  • SAR Analysis : Modify the biphenyl substituents (e.g., halogenation) and correlate changes with bioactivity .

Q. What experimental designs are suitable for investigating environmental degradation pathways?

  • Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation products via GC-MS .
  • Biodegradation Assays : Use OECD 301F guidelines with activated sludge to assess microbial breakdown over 28 days .
  • Hydrolysis Kinetics : Test stability at pH 3, 7, and 11 to identify pH-dependent degradation .

Q. How can contradictions in reported bioactivity data be resolved?

Conflicting results often arise from assay variability or impurity interference. Mitigation strategies include:

  • Blind Replication : Repeat assays in independent labs using identical protocols.
  • Orthogonal Assays : Validate findings with complementary methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Batch Analysis : Compare activity across synthetically distinct batches to rule out impurity effects .

Q. What computational methods predict the compound’s physicochemical properties?

  • LogP Calculation : Use the Crippen method (via ChemAxon or MOE) to estimate octanol-water partitioning.
  • pKa Prediction : Employ QSPR models (e.g., ACD/Labs) to assess basicity of the aniline group (~pKa 4.5) .
  • Solubility : Apply the General Solubility Equation (GSE) using melting point data (if available) .

Q. How can structural modifications enhance selectivity for therapeutic targets?

  • Fragment-Based Design : Replace the methyl group with bulkier substituents (e.g., tert-butyl) to sterically hinder off-target interactions.
  • Bioisosteric Replacement : Substitute the oxygen atom in the ether linkage with a sulfone group to alter electronic properties .
  • Pro-drug Strategy : Mask the amine group with acetyl or Boc protection to improve bioavailability .

Q. What methodologies address challenges in scaling up synthesis for preclinical studies?

  • Flow Chemistry : Implement continuous-flow reactors for safer handling of reactive intermediates (e.g., nitro intermediates) .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and ensure consistency .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.